2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-
Overview
Description
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
Cyclization of 2-aminopyridine derivatives: This involves the reaction of 2-aminopyridine with suitable aldehydes or ketones under acidic or basic conditions.
Condensation reactions: Using reagents like acetic anhydride or phosphorus oxychloride to facilitate the formation of the naphthyridine ring.
Industrial Production Methods
Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine diones, while reduction may yield dihydro derivatives.
Scientific Research Applications
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,6-Naphthyridine: The parent compound, lacking the 3,4-dihydro- and 1(2H)-one modifications.
Quinoline: A structurally related compound with a single nitrogen atom in the ring.
Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.
Uniqueness
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3,4-dihydro-2H-2,6-naphthyridin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h2-3,5H,1,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMGABIUPXCLKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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